molecular formula C24H24N4O3 B2416776 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea CAS No. 894022-12-9

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

Cat. No.: B2416776
CAS No.: 894022-12-9
M. Wt: 416.481
InChI Key: KHXWUGKHBAHRLJ-UHFFFAOYSA-N
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Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxyphenyl group, a pyrrolidinone ring, and a phenylurea moiety, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Coupling with Phenylurea: The final step involves the coupling of the pyrrolidinone intermediate with a phenylurea derivative. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃).

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of 5-hydroxy-3-pyrrolidinone derivatives.

    Substitution: Formation of nitro, sulfo, or halo derivatives on the aromatic rings.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.

    Biology: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Explored for its properties in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone and phenylurea moieties can form hydrogen bonds and other non-covalent interactions with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(4-aminophenyl)urea: Similar structure but lacks the pyrrolidinone ring.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but lacks the phenylamino group.

Uniqueness

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the pyrrolidinone ring and the phenylurea moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-31-22-9-5-8-21(15-22)28-16-20(14-23(28)29)27-24(30)26-19-12-10-18(11-13-19)25-17-6-3-2-4-7-17/h2-13,15,20,25H,14,16H2,1H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXWUGKHBAHRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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